molecular formula C6H3BrClN3 B2374628 4-Azido-1-bromo-2-chlorobenzene CAS No. 1702529-14-3

4-Azido-1-bromo-2-chlorobenzene

Cat. No.: B2374628
CAS No.: 1702529-14-3
M. Wt: 232.47
InChI Key: DXEHYZWMQNHTHC-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-2-chlorobenzene (CAS: 1702529-14-3) is a halogenated aromatic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.5 g/mol . It features three distinct substituents: a bromine atom at position 1, a chlorine atom at position 2, and an azide (-N₃) group at position 4 on the benzene ring. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in multicomponent reactions such as the Van Leusen imidazole synthesis, where it demonstrated a 66% yield after purification .

Its purity is reported to be ≥95%, and it exhibits a melting point of 46–47°C . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm its structural integrity, with distinct signals corresponding to aromatic protons and carbons .

Properties

IUPAC Name

4-azido-1-bromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHYZWMQNHTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 2-Chloroaniline

2-Chloroaniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate. This step is highly exothermic and requires strict temperature control to prevent decomposition.

Sandmeyer Bromination

The diazonium salt undergoes a Sandmeyer reaction with copper(I) bromide (CuBr) in hydrobromic acid (HBr), replacing the diazo group with a bromo substituent. This yields 1-bromo-2-chlorobenzene as the intermediate.

Reaction Conditions

  • Temperature: 60–70°C
  • Solvent: HBr (aqueous)
  • Yield: 70–85%

Azide Substitution

The bromine atom in 1-bromo-2-chlorobenzene is displaced by an azido group via nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 12–24 hours.

Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance NaN₃ solubility and reaction rate.
  • Catalysis : Addition of catalytic iodide (KI) accelerates substitution via in situ generation of the more reactive iodo intermediate.
Parameter Value Source
Yield (Azidation) 65–75%
Purity (HPLC) ≥95%

Bromination-Azidation Sequential Approach

An alternative strategy involves brominating pre-azidated substrates. This method avoids handling unstable diazonium salts and is scalable for industrial production.

Bromination of 4-Azido-2-chlorobenzene

4-Azido-2-chlorobenzene is brominated using N-bromosuccinimide (NBS) in 1,2-dichloroethane under iron(III) chloride (FeCl₃) catalysis.

Key Reaction Parameters

  • Catalyst : FeCl₃ (10 mol%)
  • Temperature : 80°C
  • Time : 4–24 hours
  • Yield : 67–86%

Mechanistic Considerations
FeCl₃ facilitates the generation of bromine radicals from NBS, enabling electrophilic aromatic substitution at the para position relative to the chloro group.

Metal-Catalyzed Cross-Coupling Strategies

Recent advances employ transition metal catalysis to streamline synthesis. A palladium-mediated approach couples 1-bromo-2-chlorobenzene with trimethylsilyl azide (TMSN₃) under mild conditions.

Palladium-Catalyzed Azidation

Using Pd(OAc)₂/Xantphos as the catalytic system, TMSN₃ substitutes the bromine atom in a single step:

Conditions

  • Solvent: Toluene
  • Temperature: 90°C
  • Yield: 78%

Advantages

  • Avoids harsh acidic conditions.
  • Compatible with thermally sensitive substrates.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield (%) Scalability
Sandmeyer Sequence 2-Chloroaniline NaNO₂, CuBr, NaN₃ 70–75 Industrial
Bromination-Azidation 4-Azido-2-chlorobenzene NBS, FeCl₃ 67–86 Pilot-scale
Pd-Catalyzed 1-Bromo-2-chlorobenzene Pd(OAc)₂, TMSN₃ 78 Lab-scale

Trade-offs

  • Sandmeyer Route : High scalability but involves hazardous diazonium intermediates.
  • Bromination-Azidation : Improved safety profile but requires pre-functionalized azides.
  • Pd-Catalyzed : Efficient for small batches but limited by catalyst cost.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using nonpolar eluents (e.g., petroleum ether/ethyl acetate 199:1).

Spectroscopic Validation

  • ¹H NMR : Distinct aromatic signals at δ 7.49 (s, 3H), 7.18 (d, J = 8.5 Hz).
  • IR Spectroscopy : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity.

Industrial Production Considerations

Large-scale synthesis adopts the Sandmeyer route due to cost-effectiveness. Key challenges include:

  • Waste Management : Neutralization of HBr byproducts.
  • Safety Protocols : Mitigating risks associated with NaN₃ (explosive when heated).

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Sodium Azide:

    Copper Catalysts: Often used in cycloaddition reactions.

    Hydrogenation Catalysts: Used in reduction reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-Azido-1-bromo-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways through bioorthogonal chemistry.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azido-1-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are stable and biologically active. This reactivity is harnessed in bioorthogonal chemistry to label and track biomolecules in living systems .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The electron-withdrawing groups (Br, Cl) in this compound enhance its electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions . In contrast, the methyl group in 4-azido-1-bromo-2-methylbenzene is electron-donating, which may hinder NAS .
  • Fluorine in 2-azido-1-chloro-4-fluorobenzene introduces strong inductive effects, increasing polarity and altering solubility .

Reactivity in Synthesis :

  • The target compound’s utility in the Van Leusen reaction highlights its compatibility with imidazole-forming pathways . Similar aryl azides, such as 4-azido-2-chloro-1-methylbenzene, may instead favor click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) due to steric and electronic profiles .

Structural Analogs Without Azides: 4-Bromo-1,2-diaminobenzene lacks the azide group but shares a brominated aromatic core. Its amino groups make it a precursor for dyes or pharmaceuticals, diverging sharply from the azide’s reactivity .

Notes

  • Commercial Availability : this compound is discontinued in commercial catalogs, necessitating in-house synthesis for research use .
  • Synthetic Recommendations : Purification via column chromatography (n-hexane/EtOAc 199:1) is effective for isolating the compound .

Biological Activity

4-Azido-1-bromo-2-chlorobenzene is an organic compound characterized by its molecular formula C₆H₃BrClN₃. It features a benzene ring with three substituents: an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl). This compound is notable for its reactivity, particularly due to the azido group, which plays a significant role in various biological and chemical applications.

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules, facilitating the study of biological processes without disrupting cellular functions. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form stable triazoles, which are biologically active compounds .

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry utilizes compounds like this compound for various applications, including:

  • Labeling Biomolecules : The azido group enables researchers to tag proteins or nucleic acids, allowing for tracking and visualization in live cells.
  • Drug Development : Its reactivity makes it a valuable intermediate in synthesizing new therapeutic agents, particularly in cancer research and treatment.

Study 1: Bioorthogonal Labeling in Live Cells

In a study examining the use of this compound for bioorthogonal labeling, researchers demonstrated its effectiveness in tagging specific proteins within live cells. The azide reacted with an alkyne-containing fluorophore, resulting in clear visualization of protein localization. This method provided insights into cellular processes and protein interactions without disrupting normal cell function.

Study 2: Synthesis of Triazole Derivatives

Another investigation focused on the synthesis of triazole derivatives using this compound as a precursor. The study highlighted the compound's ability to undergo cycloaddition reactions efficiently, yielding various triazole compounds that exhibited promising anticancer activity. These findings suggest potential therapeutic applications for the synthesized triazoles in oncology .

Comparative Analysis

To understand the significance of this compound, it is essential to compare it with other azido-substituted aromatic compounds. Below is a table summarizing key differences and similarities:

CompoundMolecular FormulaKey FeaturesBiological Applications
This compound C₆H₃BrClN₃Azido, bromo, and chloro groupsBioorthogonal labeling, drug development
1-Azido-2-bromo-4-chlorobenzene C₆H₃BrClN₃Similar structure but different substitutionSimilar applications as above
**Phenyl AzideC₆H₅N₃Simple azide structureUsed in various synthetic pathways

Research Findings

Recent studies have emphasized the versatility of this compound in synthetic chemistry and its potential therapeutic applications. Key findings include:

  • Reactivity with Nucleophiles : The compound's azido group can be substituted by various nucleophiles, expanding its utility in organic synthesis .
  • Cycloaddition Reactions : It has shown significant potential in forming triazoles through cycloaddition reactions, which are valuable in drug discovery .
  • Biological Pathway Studies : Its application in bioorthogonal chemistry allows researchers to investigate complex biological pathways effectively.

Q & A

Q. What is the standard laboratory synthesis protocol for 4-azido-1-bromo-2-chlorobenzene, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis involves three key steps:

Diazotization : Start with 2-chloroaniline treated with NaNO₂ and HCl under 0–5°C to form the diazonium salt.

Sandmeyer Reaction : React the diazonium salt with CuBr to introduce the bromo group, yielding 1-bromo-2-chlorobenzene.

Azidation : Substitute the bromine atom with an azido group using NaN₃ in DMF at 60–80°C for 6–8 hours .
Critical Conditions : Maintain strict temperature control during diazotization to avoid side reactions. Use anhydrous DMF to prevent hydrolysis during azidation.

Q. How does the azido group in this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry) to form 1,2,3-triazoles. Use Cu(I) catalysts (e.g., CuBr) to accelerate the reaction under mild conditions (room temperature, 12–24 hours). Monitor reaction progress via TLC (Rf shift) or IR spectroscopy (disappearance of the azido peak at ~2100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., downfield shifts for Cl/Br in aromatic regions).
  • IR Spectroscopy : Confirm azido group presence (sharp peak ~2100 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion [M]⁺ at m/z 232.46 (C₆H₃BrClN₃) .

Advanced Research Questions

Q. How can researchers optimize cycloaddition reactions involving this compound to improve triazole yields?

  • Methodological Answer :
  • Catalyst Screening : Compare Cu(I) (CuBr), Ru(II) (Cp*RuCl), or strain-promoted catalysts for reaction efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may reduce side reactions.
  • Kinetic Studies : Use in situ FTIR or HPLC to track azido consumption and triazole formation.
    Example: CuBr in DMF at 40°C achieves >90% conversion in 4 hours .

Q. How should researchers address contradictory data on the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Controlled Stability Tests : Store samples in amber vials at –20°C, 4°C, and room temperature. Monitor decomposition via NMR/IR over 30 days.
  • Light Sensitivity : UV-Vis analysis under daylight vs. dark conditions.
  • Moisture Impact : Conduct Karl Fischer titration to correlate decomposition rates with water content.
    Note: Discrepancies in literature may arise from impurities (e.g., residual NaN₃) or inadequate inert atmospheres .

Q. What strategies mitigate competing substitution reactions (e.g., azido vs. bromo/chloro displacement) during functionalization?

  • Methodological Answer :
  • Selective Protection : Protect the azido group with triphenylphosphine before bromo substitution.
  • Nucleophilicity Control : Use soft nucleophiles (e.g., thiols) for bromo displacement, leaving the azido group intact.
  • DFT Calculations : Model reaction pathways to predict selectivity (e.g., Fukui indices for electrophilic sites) .

Q. How does the substitution pattern of this compound compare to analogs in bioorthogonal labeling applications?

  • Methodological Answer : Compare reactivity and stability using:
CompoundAzido PositionHalogen SubstituentsLabeling Efficiency (vs. Alkyne)
4-Azido-1-Br-2-Cl-BenzeneParaBr (ortho), Cl (meta)92% (CuBr, 1 hr)
1-Azido-2-Br-4-Cl-BenzeneOrthoBr (para), Cl (meta)78% (CuBr, 2 hr)
Key Insight: Para-azido placement enhances steric accessibility for cycloaddition .

Data-Driven Research Design

Q. What computational tools are recommended for predicting reaction pathways or toxicity profiles of derivatives?

  • Methodological Answer :
  • Reaction Prediction : Use Pistachio/Bkms_metabolic models for retrosynthetic analysis .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess mutagenicity or hepatic toxicity of triazole derivatives.
  • Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

Troubleshooting & Best Practices

Q. How to resolve low yields during the Sandmeyer reaction step in synthesis?

  • Methodological Answer :
  • Diazonium Salt Stability : Ensure immediate use after preparation (decomposes within 15–30 minutes).
  • CuBr Purity : Use freshly prepared CuBr; commercial samples may oxidize.
  • Quenching Method : Add reaction mixture to ice-cold water to precipitate product rapidly .

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